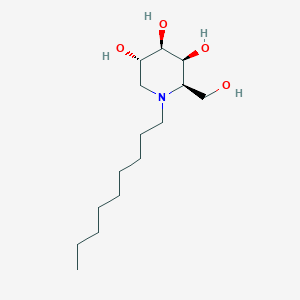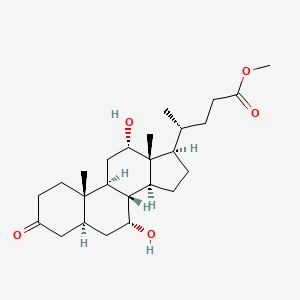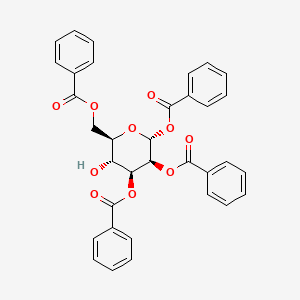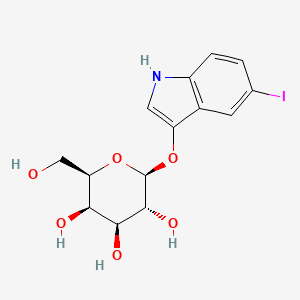
5-Iodo-3-indolyl-beta-D-galactopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as 5-Iodo-3-indolyl-beta-D-galactopyranoside, is a useful research compound. Its molecular formula is C₁₄H₁₆INO₆ and its molecular weight is 421.18. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-3-indolyl-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-3-indolyl-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromogenes Substrat für β-Galactosidase
“5-Iodo-3-indolyl-beta-D-galactopyranosid” ist ein chromogenes Substrat für β-Galactosidase {svg_1}. Wenn diese Verbindung durch das Enzym β-Galactosidase hydrolysiert wird, erzeugt sie einen violetten Niederschlag mit einem maximalen Absorptionsmaximum bei etwa 575 nm {svg_2}. Diese Eigenschaft macht es in verschiedenen biologischen Assays und Forschungsanwendungen nützlich, bei denen die β-Galactosidase-Aktivität visualisiert werden muss.
Lac-Gen-Detektionssysteme
Die Verbindung ist ideal für Lac-Gen-Detektionssysteme in Immunoblotting-, Immunzytochemie- und histologischen Anwendungen {svg_3}. Das Lac-Gen kodiert für β-Galactosidase, und die Hydrolyse von “this compound” durch β-Galactosidase kann verwendet werden, um das Vorhandensein und die Aktivität des Lac-Gens nachzuweisen.
Single-Photon-Emissions-Computertomographie (SPECT)-Bildgebung
Die Verbindung wurde als Radioligand für die SPECT-Bildgebung der β-Galactosidase-Expression untersucht {svg_4}. Das Jodatom in der Verbindung kann durch ein radioaktives Isotop von Jod ersetzt werden, wodurch die Verbindung mit SPECT-Bildgebung detektiert werden kann. Dies kann verwendet werden, um die Verteilung und Aktivität von β-Galactosidase in biologischen Geweben zu visualisieren.
Molekulare Klonierung
In der molekularen Klonierung kann die Verbindung verwendet werden, um zwischen Bakterienkolonien zu unterscheiden, die ein Plasmid mit einem Insert (rekombinantes Plasmid) enthalten, und solchen, die dies nicht tun {svg_5}. Bakterien mit dem rekombinanten Plasmid können das “this compound” nicht spalten, was zu weißen Kolonien führt, während Bakterien mit dem nicht-rekombinanten Plasmid die Verbindung spalten, wodurch blaue Kolonien entstehen.
Wirkmechanismus
Target of Action
The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .
Biochemical Pathways
The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .
Result of Action
The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.
Action Environment
The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.
Biochemische Analyse
Biochemical Properties
5-Iodo-3-indolyl-beta-D-galactopyranoside interacts with the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, it generates a purple colored precipitate . This color change allows for the visualization of the enzyme’s activity.
Cellular Effects
The effects of 5-Iodo-3-indolyl-beta-D-galactopyranoside on cells are primarily related to its role as a substrate for β-galactosidase . The enzyme’s activity can be visualized through the color change that occurs upon hydrolysis of the substrate . This can provide insights into cellular processes related to β-galactosidase activity, such as gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Iodo-3-indolyl-beta-D-galactopyranoside involves its interaction with β-galactosidase . The enzyme cleaves the glycosidic bond of the substrate, resulting in a color change . This allows for the visualization of β-galactosidase activity at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 5-Iodo-3-indolyl-beta-D-galactopyranoside over time in laboratory settings are related to its stability and degradation . The substrate is stable and soluble in water and DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to changes in β-galactosidase activity.
Metabolic Pathways
The metabolic pathways involving 5-Iodo-3-indolyl-beta-D-galactopyranoside are primarily related to its role as a substrate for β-galactosidase . The enzyme cleaves the substrate, resulting in a color change that can be used to visualize β-galactosidase activity .
Subcellular Localization
The subcellular localization of 5-Iodo-3-indolyl-beta-D-galactopyranoside is likely to be influenced by the localization of β-galactosidase, the enzyme with which it interacts
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCQUZRJVDUFR-MBJXGIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

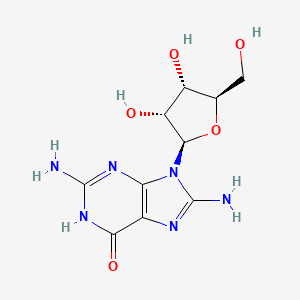
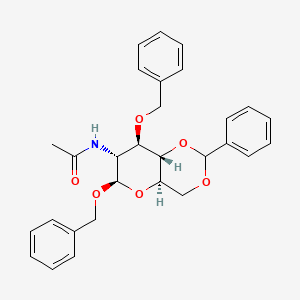

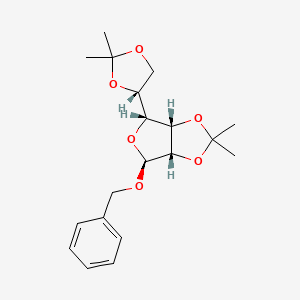

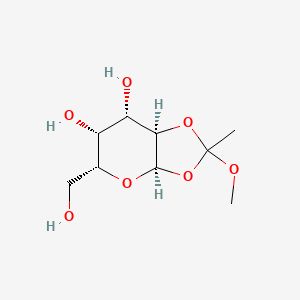
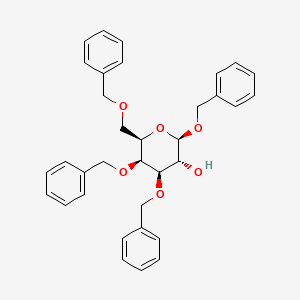
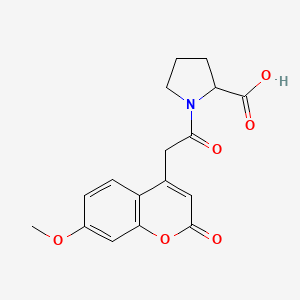
![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)
